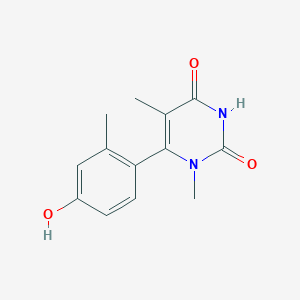![molecular formula C68H86N4O8 B12948299 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine](/img/structure/B12948299.png)
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine is a complex organic compound known for its unique structural and chemical properties. It belongs to the family of phthalocyanines, which are macrocyclic compounds widely used in various scientific and industrial applications. The compound is characterized by its large conjugated system and the presence of butoxy groups, which enhance its solubility and reactivity.
Méthodes De Préparation
The synthesis of 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a metal catalyst. The reaction conditions often include high temperatures and the use of solvents such as dimethylformamide (DMF) or toluene. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phthalocyanine derivatives.
Substitution: The butoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. .
Applications De Recherche Scientifique
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine has a wide range of applications in scientific research:
Chemistry: It is used as a dye and pigment due to its intense color and stability. It also serves as a catalyst in various organic reactions.
Biology: The compound is studied for its potential use in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a diagnostic agent in medical imaging.
Industry: It is used in the production of solar cells, sensors, and electronic devices due to its excellent electronic properties .
Mécanisme D'action
The mechanism of action of 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine involves its ability to generate reactive oxygen species (ROS) upon exposure to light. This property is particularly useful in photodynamic therapy, where the compound targets cancer cells and induces cell death through oxidative stress. The molecular targets include cellular membranes, proteins, and DNA, leading to apoptosis or necrosis .
Comparaison Avec Des Composés Similaires
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine can be compared with other phthalocyanines such as:
Zinc 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-phthalocyanine: Similar in structure but contains a zinc ion, which alters its electronic properties and applications.
Copper 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-phthalocyanine: Contains a copper ion, making it suitable for different catalytic and electronic applications.
Iron 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-phthalocyanine: The presence of iron enhances its magnetic properties, making it useful in magnetic resonance imaging (MRI) and other applications.
The uniqueness of this compound lies in its specific butoxy substitutions, which provide enhanced solubility and reactivity compared to its metal-containing counterparts.
Propriétés
Formule moléculaire |
C68H86N4O8 |
|---|---|
Poids moléculaire |
1087.4 g/mol |
Nom IUPAC |
5,8,14,17,23,26,32,35-octabutoxy-37,38,39,40-tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene |
InChI |
InChI=1S/C68H86N4O8/c1-9-17-33-73-53-25-26-54(74-34-18-10-2)62-46-42-48-64-56(76-36-20-12-4)29-30-58(78-38-22-14-6)66(64)50(71-48)44-52-68-60(80-40-24-16-8)32-31-59(79-39-23-15-7)67(68)51(72-52)43-49-65-57(77-37-21-13-5)28-27-55(75-35-19-11-3)63(65)47(70-49)41-45(69-46)61(53)62/h25-32,41-44,69,72H,9-24,33-40H2,1-8H3 |
Clé InChI |
XQVKFOQOBWKKNA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C2C3=CC4=NC(=CC5=C6C(=CC=C(C6=C(N5)C=C7C8=C(C=CC(=C8C(=N7)C=C(C2=C(C=C1)OCCCC)N3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C49)OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate](/img/structure/B12948271.png)
![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)

![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12948287.png)



